molecular formula C8H13NO2 B574456 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) CAS No. 187106-20-3

1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI)

Cat. No.: B574456
CAS No.: 187106-20-3
M. Wt: 155.197
InChI Key: STOJOXKVPUTMPD-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[44]nonan-2-one,6-hydroxy-,trans-(9CI) is a spirocyclic compound characterized by a unique structure that includes a hydroxy group and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a suitable amine and a ketone, followed by cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) involves its interaction with specific molecular targets. The hydroxy group and the spirocyclic structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro[44]nonan-2-one,6-hydroxy-,trans-(9CI) is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJOXKVPUTMPD-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@]2(C1)CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.